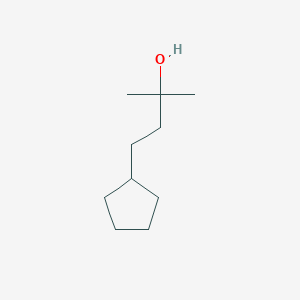

4-Cyclopentyl-2-methyl-2-butanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

4-cyclopentyl-2-methylbutan-2-ol |

InChI |

InChI=1S/C10H20O/c1-10(2,11)8-7-9-5-3-4-6-9/h9,11H,3-8H2,1-2H3 |

InChI Key |

FSZWOPFFVMYSPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1CCCC1)O |

Origin of Product |

United States |

Contextualization Within Organic Chemistry and Synthetic Methodologies

In the landscape of organic chemistry, 4-Cyclopentyl-2-methyl-2-butanol is classified as a tertiary alcohol. This classification is pivotal as the tertiary nature of the alcohol group—bonded to a carbon atom that is itself bonded to three other carbon atoms—governs its reactivity and potential synthetic applications. The synthesis of such sterically hindered alcohols is a fundamental topic in organic synthesis.

Methodologies for synthesizing tertiary alcohols are well-established and often involve the reaction of organometallic reagents with ketones or esters. rutgers.eduacs.org A common and versatile method is the Grignard reaction, where a ketone reacts with a Grignard reagent (an organomagnesium halide) to form a tertiary alcohol after an acidic workup. acs.org In the context of 4-Cyclopentyl-2-methyl-2-butanol, this could be achieved by reacting a ketone like 4-cyclopentyl-2-butanone with a methylmagnesium halide.

Another synthetic strategy can be inferred from processes developed for analogous structures, such as 4-cyclohexyl-2-methyl-2-butanol (B1590949). google.comgoogle.com This process involves a two-step sequence: first, the reaction of a phenyl-containing precursor with an alcohol, followed by catalytic hydrogenation to saturate the aromatic ring. google.comgoogle.com An analogous pathway to 4-Cyclopentyl-2-methyl-2-butanol could potentially involve the reaction of a cyclopentene (B43876) derivative with isopropanol (B130326) under acidic conditions, followed by hydrogenation of the resulting alkenyl alcohol. These synthetic routes highlight the compound's place within the broader context of building complex organic molecules from simpler precursors.

Significance As a Complex Tertiary Alcohol Structure

The molecular architecture of 4-Cyclopentyl-2-methyl-2-butanol is of considerable interest due to the combination of a bulky cyclopentyl group and a tertiary alcohol functional group. The cyclopentyl moiety is a common structural motif in many organic compounds and can significantly influence the molecule's physical and chemical properties, such as its boiling point, melting point, and reactivity, when compared to its acyclic counterparts. fiveable.me

The tertiary nature of the hydroxyl group at the second position of the butanol chain results in significant steric hindrance. This steric bulk reduces the reactivity of the alcohol group in comparison to primary or secondary alcohols, a factor that is critical in designing selective chemical transformations. The compound's structure allows it to serve as a valuable building block in organic synthesis for the creation of more complex molecules through reactions like esterification and etherification. Furthermore, the rigid cyclopentyl core has the potential to be utilized in stereoselective synthesis to introduce asymmetry in drug candidates.

Below is a table summarizing the key chemical properties of 4-Cyclopentyl-2-methyl-2-butanol.

| Property | Value |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.26 g/mol |

| IUPAC Name | 4-cyclopentyl-2-methylbutan-2-ol |

| CAS Number | 83926-74-3 |

| InChI Key | FSZWOPFFVMYSPF-UHFFFAOYSA-N |

| Topological Polar Surface Area | 20.2 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Data sourced from PubChem (CID 22728826) nih.gov |

Research Trajectories and Contemporary Relevance

Grignard Reaction Pathways for Branched Alcohol Formation

Grignard reagents are powerful nucleophiles widely used in organic synthesis to form carbon-carbon bonds. The synthesis of 4-cyclopentyl-2-methyl-2-butanol, a tertiary alcohol, can be effectively accomplished using a Grignard reaction, where the Grignard reagent attacks a ketone. vaia.com

Cyclopentylmagnesium Bromide Addition to Carbonyl Precursors

The core of this synthetic approach involves the reaction of a Grignard reagent, specifically cyclopentylmagnesium bromide, with a suitable carbonyl compound. doubtnut.com When cyclopentylmagnesium bromide is reacted with a ketone, the nucleophilic cyclopentyl group attacks the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate to yield the final tertiary alcohol product. vaia.com

The formation of the Grignard reagent itself is a critical first step, involving the reaction of cyclopentyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). doubtnut.comsigmaaldrich.com The stability of the Grignard reagent is enhanced by the coordinating effect of the ether solvent. sciencemadness.org

For the synthesis of 4-cyclopentyl-2-methyl-2-butanol, the appropriate carbonyl precursor is 4-cyclopentyl-2-butanone. However, a more common and accessible starting material is a simpler ketone, where the cyclopentyl group is introduced by the Grignard reagent. In this case, the reaction would involve the addition of cyclopentylmagnesium bromide to acetone (B3395972). This reaction, however, would yield 1-cyclopentyl-2-propanol, a different isomer. To obtain the target molecule, the Grignard reagent must be methylmagnesium bromide, and the ketone must be cyclopentyl methyl ketone. The reaction of cyclopentylmagnesium bromide with an appropriate ketone leads to the formation of 2-cyclopentyl-2-butanol. infinitylearn.com

Optimized Reaction Conditions and Yield Enhancement

The efficiency of the Grignard synthesis of 4-cyclopentyl-2-methyl-2-butanol is influenced by several factors. The reaction is highly sensitive to moisture and atmospheric oxygen, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). tcichemicals.com The choice of solvent can also impact the reaction; while diethyl ether is traditional, cyclopentyl methyl ether (CPME) has been explored as a viable alternative with efficient recycling potential. d-nb.info

To enhance the yield, careful control of the reaction temperature is crucial. The initial formation of the Grignard reagent is often initiated at room temperature or with gentle heating, while the subsequent addition to the carbonyl compound is typically carried out at a lower temperature, such as 0 °C, to control the exothermic reaction. prepchem.com The rate of addition of the Grignard reagent to the ketone is also a key parameter to manage to prevent side reactions.

Recent studies have investigated activators to facilitate the formation of Grignard reagents. For instance, diisobutylaluminum hydride has been identified as an effective activator for magnesium in CPME. d-nb.info The purity of the magnesium and the halide precursor are also critical for a successful and high-yielding reaction.

Catalytic Hydrogenation Routes from Unsaturated Precursors

Catalytic hydrogenation offers an alternative and scalable approach to synthesizing 4-cyclopentyl-2-methyl-2-butanol. This method involves the reduction of an unsaturated precursor, where a double or triple bond within the molecule is saturated with hydrogen in the presence of a metal catalyst.

Synthesis from Cyclopentene (B43876) Derivatives and Isopropanol (B130326) via Acid Catalysis

One pathway involves the reaction of a cyclopentene derivative with isopropanol under acidic conditions. This reaction first forms an unsaturated alcohol, 4-cyclopentenyl-2-methyl-2-butanol. The subsequent step is the hydrogenation of this intermediate to saturate the cyclopentenyl ring, yielding the final product.

High-Pressure Hydrogenation Techniques for Cyclopentenyl Group Saturation

The saturation of the cyclopentenyl group in 4-cyclopentenyl-2-methyl-2-butanol is achieved through high-pressure hydrogenation. This technique employs hydrogen gas at elevated pressures and a heterogeneous catalyst. youtube.com The choice of catalyst is critical for the efficiency and selectivity of the hydrogenation. Palladium on an alumina (B75360) support (Pd/Al2O3) is a commonly used catalyst for the hydrogenation of cyclopentadiene (B3395910) to cyclopentene and can be applied in this context. researchgate.netosti.gov The reaction conditions, including pressure and temperature, must be carefully optimized to ensure complete saturation of the double bond without causing other unwanted side reactions. The use of high-pressure reactors is standard for these types of transformations. youtube.com

Alternative Carbon-Carbon Bond Formation Strategies

The construction of the carbon skeleton of 4-cyclopentyl-2-methyl-2-butanol is a critical aspect of its synthesis. While traditional methods like Grignard reactions are effective, researchers have explored alternative strategies to enhance efficiency, selectivity, and scalability.

Ethylene (B1197577) Oxide Ring-Opening Reactions with Cyclopentene Derivatives

Epoxides are versatile intermediates in organic synthesis due to their inherent ring strain, which facilitates ring-opening reactions with a wide range of nucleophiles. nih.gov The reaction of a Grignard reagent with ethylene oxide, for instance, is a well-established method for producing primary alcohols with a two-carbon extension. libretexts.org This principle can be adapted for the synthesis of more complex alcohols.

In the context of 4-cyclopentyl-2-methyl-2-butanol, a plausible synthetic route involves the ring-opening of an epoxide derived from a cyclopentene precursor. Epoxides can be readily synthesized from alkenes, and their subsequent reaction with a suitable nucleophile can lead to the desired carbon framework. mdpi.com The regioselectivity of the ring-opening is a key consideration and is influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. libretexts.org Under basic or nucleophilic conditions, the attack generally occurs at the less sterically hindered carbon atom via an SN2 mechanism. youtube.com

A hypothetical reaction scheme could involve the epoxidation of a cyclopentene derivative followed by a ring-opening reaction with an appropriate organometallic reagent to introduce the remaining part of the carbon chain.

Exploration of Other Alkylating Agents and their Selectivity

Beyond traditional Grignard reagents, the exploration of other alkylating agents offers opportunities to fine-tune the reactivity and selectivity of the synthesis. The choice of the alkylating agent is crucial for achieving high yields and minimizing side products.

For instance, a process for preparing the analogous compound, 4-cyclohexyl-2-methyl-2-butanol, involves the reaction of styrene (B11656) with isopropanol to form 2-methyl-4-phenyl-2-butanol, followed by hydrogenation. google.comgoogle.com A similar strategy could potentially be adapted for the cyclopentyl analogue, where a suitable cyclopentene derivative would replace styrene.

The use of organolithium reagents, while effective, can present economic and safety challenges, especially on a larger scale. google.comgoogle.com Therefore, the development of methods using less hazardous and more cost-effective reagents is of significant interest.

Stereoselective Synthesis Approaches

The synthesis of chiral tertiary alcohols is a significant challenge in organic chemistry, with wide-ranging applications in the pharmaceutical industry. researchgate.netnih.gov The development of stereoselective methods to produce enantiomerically pure 4-cyclopentyl-2-methyl-2-butanol is a key area of research.

Strategies for Chiral Induction Leveraging the Cyclopentyl Core

The rigid structure of the cyclopentyl group can be exploited to induce asymmetry during the synthesis. This "chiral induction" strategy can guide the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer. The use of chiral dopants to direct the formation of a chiral framework is a cost-effective approach to producing chiral materials. nih.gov

Application of Chiral Catalysts and Reagents

The use of chiral catalysts and reagents is a powerful tool for achieving high enantioselectivity in chemical transformations. acs.org Several established methods for the asymmetric synthesis of chiral alcohols could be applied to the synthesis of 4-cyclopentyl-2-methyl-2-butanol.

Sharpless Epoxidation: This method is renowned for the enantioselective epoxidation of allylic alcohols. While not directly applicable to the final product, it could be used to create a chiral epoxide intermediate from a cyclopentenyl precursor. acs.org

Mitsunobu Reaction: The Mitsunobu reaction allows for the inversion of stereochemistry at a chiral center. This could be employed in a multi-step synthesis to obtain the desired enantiomer.

Catalytic Asymmetric Addition to Ketones: The addition of organometallic reagents to ketones, catalyzed by chiral ligands, is a direct route to chiral tertiary alcohols. researchgate.netnih.gov Copper(I)-catalyzed enantioselective addition of organomagnesium reagents to ketones has emerged as a significant breakthrough in this area. nih.gov Similarly, copper(II)-bisoxazolidine catalysts have shown high enantioselectivity in reactions producing chiral tertiary alcohols. rsc.org

Carbocationic Rearrangements and Wagner-Meerwein Shifts in Related Systems

Reactions involving carbocation intermediates are a hallmark of tertiary alcohol chemistry. quora.comjackwestin.com The formation of a carbocation upon protonation of the hydroxyl group and subsequent loss of water opens up pathways for structural reorganization, most notably through Wagner-Meerwein rearrangements. masterorganicchemistry.comwikipedia.org These rearrangements involve the 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center, leading to a more stable carbocation. wikipedia.orglumenlearning.com

In the context of 4-cyclopentyl-2-methyl-2-butanol, the initially formed tertiary carbocation is already relatively stable. libretexts.org However, the possibility of rearrangements, such as a hydride or alkyl shift, can lead to a mixture of products, especially under conditions that favor carbocation formation. lumenlearning.compharmaguideline.com Wagner-Meerwein rearrangements are particularly common in bicyclic systems, like terpenes, but can also occur in acyclic systems. wikipedia.orgwordpress.com

Influence of Steric and Electronic Factors on Rearrangement Pathways

The trajectory of carbocationic rearrangements is a delicate interplay of steric and electronic effects. masterorganicchemistry.com Steric hindrance, caused by bulky substituents near the reaction center, can influence the rate and pathway of these shifts. libretexts.org In 4-cyclopentyl-2-methyl-2-butanol, the large cyclopentyl group can sterically influence which group, if any, migrates.

Electron-donating groups stabilize adjacent carbocations, while electron-withdrawing groups have a destabilizing effect. libretexts.org Alkyl groups are weakly electron-donating and thus help stabilize carbocations. libretexts.org The stability of carbocations follows the order: tertiary > secondary > primary. jackwestin.com This stability gradient is a primary driving force for rearrangements, which proceed to form a more stable carbocationic intermediate. pharmaguideline.com

Comparative Kinetic Studies with Less Hindered Analogs (e.g., 2-Methyl-2-butanol)

To understand the impact of the bulky cyclopentyl group, it is instructive to compare the reaction kinetics of 4-cyclopentyl-2-methyl-2-butanol with a less sterically hindered analog like 2-methyl-2-butanol (B152257). In reactions proceeding through a carbocation intermediate, such as an S_N1 reaction, the rate-determining step is the formation of the carbocation. jackwestin.com

While both 4-cyclopentyl-2-methyl-2-butanol and 2-methyl-2-butanol form tertiary carbocations, the steric bulk of the cyclopentyl group in the former can potentially slow down the initial ionization step. sketchy.com However, once the carbocation is formed, it will react with available nucleophiles. A simple demonstration reaction of 1,4-dimethoxybenzene (B90301) with either 2-methyl-2-butanol or 3-methyl-2-butanol (B147160) in sulfuric and acetic acid yields the same disubstituted product, with the latter proceeding through a hydride shift of the cationic intermediate. wikipedia.orgwordpress.com

Nucleophilic Substitution Reactions (S_N1/S_N2) Kinetics and Stereochemistry

The hydroxyl group of an alcohol is a poor leaving group. For nucleophilic substitution to occur, it must first be protonated by an acid to form a good leaving group, water. sketchy.comlibretexts.org Tertiary alcohols like 4-cyclopentyl-2-methyl-2-butanol predominantly undergo S_N1 reactions because they can form stable tertiary carbocations. quora.comjackwestin.com The S_N2 mechanism, which involves a backside attack by the nucleophile, is severely hindered by the three alkyl groups attached to the carbon bearing the hydroxyl group. libretexts.org

Impact of Tertiary Alcohol Structure on Reactivity Profiles

The structure of a tertiary alcohol is the primary determinant of its reactivity in nucleophilic substitution reactions. quora.com The stability of the carbocation intermediate is paramount for the S_N1 pathway. jackwestin.com For 4-cyclopentyl-2-methyl-2-butanol, the formation of a tertiary carbocation is favored, making S_N1 reactions the dominant pathway. quora.comjackwestin.com The general reactivity order for alcohols in S_N1 reactions is 3° > 2° > 1°. libretexts.org

The bulky cyclopentyl group can also influence the stereochemical outcome of the reaction. While S_N1 reactions proceeding through a planar carbocation often lead to a racemic mixture of products, the steric bulk of the substituent may favor the approach of the nucleophile from one face over the other, leading to a degree of stereoselectivity.

Quantitative Analysis of Steric Parameters (e.g., Hammett Analysis)

The Hammett equation is a tool used to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.org It correlates reaction rates and equilibrium constants for a wide range of reactions. libretexts.org However, the classical Hammett equation is generally not applicable to aliphatic systems or to situations where steric effects are significant, as is the case for ortho-substituted aromatic compounds. libretexts.org

While a direct Hammett analysis is not suitable for 4-cyclopentyl-2-methyl-2-butanol, the principles behind it, which involve separating electronic and steric effects, are relevant. Extended Hammett equations have been developed to account for systems with strong substituent-reaction site interactions. rsc.org In some cases, a negative Hammett slope suggests that electron-rich species react faster. acs.org

Derivatization Reaction Mechanisms

The hydroxyl group of 4-cyclopentyl-2-methyl-2-butanol can be converted to other functional groups through various derivatization reactions. A common strategy to make the hydroxyl group a better leaving group without using strong acid is to convert it into a sulfonate ester, such as a tosylate or mesylate. sketchy.com This allows for subsequent nucleophilic substitution reactions to occur under milder, non-acidic conditions. jackwestin.com

Another important derivatization is the use of protecting groups. The hydroxyl group can be protected by reacting it with a reagent like trimethylsilyl (B98337) chloride (TMSCl) to form a trimethylsilyl ether. sketchy.com This protecting group is bulky and unreactive, preventing the alcohol from participating in undesired reactions. The TMS group can be easily removed later to regenerate the alcohol. sketchy.com

Derivatives of 4-cyclopentyl-2-methyl-2-butanol have been investigated for their potential as pharmaceutical intermediates. For instance, modifications to the structure have been explored to develop selective β-adrenoceptor agonists.

Hydroxyl Group Protection Strategies and Mechanistic Implications

In the multistep synthesis of complex organic molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This process is known as protection, and the masking agent is called a protecting group. pearson.comwikipedia.org The tertiary alcohol, 4-Cyclopentyl-2-methyl-2-butanol, possesses a hydroxyl (-OH) group that can be acidic and nucleophilic, necessitating protection prior to certain reactions, such as those involving strong bases or nucleophiles. masterorganicchemistry.com

The most common and effective protecting groups for alcohols, including sterically hindered tertiary alcohols, are silyl (B83357) ethers. masterorganicchemistry.comchemistrysteps.com The selection of a specific silyl group depends on the required stability and the conditions for its eventual removal (deprotection).

Common Protecting Groups for Tertiary Alcohols:

| Protecting Group | Reagent for Protection | Base/Solvent | Deprotection Reagent |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl) | Triethylamine (NEt₃) or Pyridine | Dilute Acid (e.g., HCl) or Fluoride (B91410) Source (e.g., TBAF) |

| tert-Butyldimethylsilyl (TBS) | tert-Butyldimethylsilyl chloride (TBSCl) | Imidazole (B134444) or Triethylamine (NEt₃) | Fluoride Source (e.g., TBAF) or Stronger Acid |

| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPSCl) | Imidazole | Fluoride Source (e.g., TBAF) or Stronger Acid |

The mechanism for installing a silyl ether protecting group, such as TBS, onto 4-Cyclopentyl-2-methyl-2-butanol involves the nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the silyl chloride. This reaction is typically facilitated by a mild, non-nucleophilic base like imidazole or triethylamine, which deprotonates the alcohol to increase its nucleophilicity and neutralizes the HCl byproduct. chemistrysteps.com Despite the steric hindrance of the tertiary alcohol, the reaction proceeds because the silicon atom is larger and its bonds are longer than carbon, making it more accessible to nucleophilic attack in an SN2-type mechanism. chemistrysteps.com

Once protected as a silyl ether, the 4-Cyclopentyl-2-methyl-2-butanol derivative is inert to many common reagents, including Grignard reagents, organolithiums, and most oxidizing and reducing agents. masterorganicchemistry.com Deprotection is typically achieved using a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF). The high affinity of silicon for fluoride drives the cleavage of the strong Si-O bond, regenerating the original alcohol. chemistrysteps.com

Cross-Coupling Reactions for Alkyl Chain Functionalization (e.g., Suzuki-Miyaura)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, specifically, is a versatile method for joining an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. To apply this reaction to functionalize the alkyl chain of 4-Cyclopentyl-2-methyl-2-butanol, the alcohol must first be converted into a suitable coupling partner, typically an alkyl halide. The hydroxyl group itself is a poor leaving group and must be transformed into one that can participate in the catalytic cycle of the Suzuki-Miyaura reaction.

Conversion of the Alcohol to an Alkyl Halide: The tertiary hydroxyl group of 4-Cyclopentyl-2-methyl-2-butanol can be converted to an alkyl bromide or chloride. This is often achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), though direct treatment with concentrated hydrohalic acids (HBr or HCl) can also be effective for tertiary alcohols via an SN1 mechanism.

Suzuki-Miyaura Coupling: The resulting tertiary alkyl halide, 2-halo-4-cyclopentyl-2-methylbutane, can then be coupled with an organoboron reagent (e.g., a vinyl- or arylboronic acid) in the presence of a palladium catalyst and a base.

Suzuki-Miyaura Reaction Scheme:

| Step | Reactants | Catalyst/Reagents | Product |

| 1. Halogenation | 4-Cyclopentyl-2-methyl-2-butanol | PBr₃ or SOCl₂ | 2-Bromo-4-cyclopentyl-2-methylbutane |

| 2. Coupling | 2-Bromo-4-cyclopentyl-2-methylbutane + Organoboronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Cyclopentyl-2-methyl-2-(R)-butane |

The mechanistic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the alkyl halide to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Other Rearrangement Reactions Relevant to Cyclopentyl Ring Systems

Favorskii Rearrangements and Related Carbocyclic Contractions

The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that results in a rearranged carboxylic acid derivative. scienceinfo.com When applied to cyclic α-halo ketones, this reaction serves as a powerful method for ring contraction. wikipedia.orgadichemistry.com While not a direct reaction of 4-Cyclopentyl-2-methyl-2-butanol, it is highly relevant to the synthesis and modification of its cyclopentyl moiety. For instance, a substituted cyclopentane (B165970) carboxylic acid could be synthesized from a corresponding six-membered α-halo ketone.

The generally accepted mechanism proceeds through a cyclopropanone (B1606653) intermediate. adichemistry.comorganic-chemistry.org

Mechanism of the Favorskii Rearrangement:

Enolate Formation: A base (typically an alkoxide like sodium ethoxide) abstracts an acidic α'-proton from the ketone, forming an enolate. adichemistry.com

Cyclopropanone Formation: The enolate undergoes an intramolecular SN2 reaction, displacing the adjacent halide to form a bicyclic cyclopropanone intermediate. wikipedia.orgadichemistry.com

Nucleophilic Attack: The nucleophilic base (e.g., hydroxide (B78521) or alkoxide) attacks the carbonyl carbon of the strained cyclopropanone.

Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the bonds of the former cyclopropane (B1198618) ring to form the most stable carbanion. adichemistry.com

Protonation: A final proton transfer yields the ring-contracted ester or carboxylic acid.

For example, treating 2-chloro-4-cyclopentylcyclohexanone with sodium methoxide (B1231860) would lead to the formation of a methyl cyclopentanecarboxylate (B8599756) derivative, demonstrating the contraction from a six-membered to a five-membered ring system. scienceinfo.com

Baeyer-Villiger Oxidation of Ketone Precursors and Analogues

The Baeyer-Villiger oxidation is the reaction of a ketone with a peroxyacid (like m-CPBA) or other peroxides to form an ester. wikipedia.orgorganic-chemistry.org When applied to a cyclic ketone, the reaction produces a lactone (a cyclic ester) via ring expansion. libretexts.org This reaction is relevant to the synthesis of precursors and analogues of 4-Cyclopentyl-2-methyl-2-butanol.

The mechanism involves the formation of a key tetrahedral intermediate, often called the Criegee intermediate, followed by the migratory insertion of an oxygen atom. wikipedia.orgyoutube.com

Mechanism of the Baeyer-Villiger Oxidation:

Protonation: The peroxyacid protonates the carbonyl oxygen of the ketone, activating it toward nucleophilic attack. wikipedia.org

Nucleophilic Addition: The peroxyacid adds to the carbonyl carbon, forming the Criegee intermediate. wikipedia.org

Concerted Rearrangement: In a concerted step, one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, displacing a carboxylic acid as a leaving group. youtube.com This migration is the rate-determining step. wikipedia.org

Deprotonation: Deprotonation of the resulting oxocarbenium ion yields the final ester product. wikipedia.org

The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge will preferentially migrate.

Migratory Aptitude in Baeyer-Villiger Oxidation:

| Group | Migratory Ability |

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl, Phenyl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

Source: organic-chemistry.org

In the context of a ketone precursor such as 4-cyclopentylbutan-2-one, the Baeyer-Villiger oxidation would result in the preferential migration of the more substituted sec-alkyl group (the one bearing the cyclopentyl ring) over the methyl group, yielding cyclopentylmethyl acetate.

Advanced Spectroscopic and Computational Characterization of 4 Cyclopentyl 2 Methyl 2 Butanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies

NMR spectroscopy provides a detailed map of the molecular structure of 4-Cyclopentyl-2-methyl-2-butanol, allowing for the unambiguous assignment of protons and carbons.

In the ¹H NMR spectrum of 4-Cyclopentyl-2-methyl-2-butanol, distinct signals corresponding to the different proton environments are observed. The protons of the cyclopentyl ring typically appear as a complex multiplet in the range of δ 1.5–2.0 ppm. The tertiary alcohol proton gives rise to a singlet, usually found between δ 1.2–1.4 ppm. The exact chemical shift of the hydroxyl proton can be sensitive to solvent, concentration, and temperature, and its signal may disappear upon shaking the sample with deuterium (B1214612) oxide (D₂O), a useful technique for its identification. docbrown.infolibretexts.org The methyl groups attached to the tertiary carbon bearing the hydroxyl group are equivalent and produce a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Cyclopentyl-2-methyl-2-butanol

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclopentyl Protons | 1.5–2.0 | Multiplet |

| Tertiary Alcohol Proton (OH) | 1.2–1.4 | Singlet |

| Methyl Protons (2 x CH₃) | ~1.2 | Singlet |

| Methylene (B1212753) Protons (CH₂) | ~1.5 | Multiplet |

Note: Predicted values are based on typical ranges for similar structural motifs and may vary based on experimental conditions.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. A key signal in the spectrum is that of the quaternary carbon atom bonded to the hydroxyl group (C-2). This carbon is characteristically deshielded and appears in the region of δ 70–75 ppm. The carbons of the cyclopentyl ring typically resonate between δ 25–35 ppm. The two equivalent methyl carbons attached to C-2 will produce a single signal, while the other methylene carbons in the chain will have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Cyclopentyl-2-methyl-2-butanol

| Carbon Type | Predicted Chemical Shift (ppm) |

| Quaternary Alcohol Carbon (C-OH) | 70–75 |

| Cyclopentyl Carbons | 25–35 |

| Methyl Carbons (on C-2) | ~25 |

| Methylene Carbon (C-3) | ~45 |

| Methylene Carbon (C-4) | ~30 |

Note: Predicted values are based on typical ranges for similar structural motifs and may vary based on experimental conditions.

To definitively assign all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are employed. Experiments such as COSY (Correlation Spectroscopy) can establish the connectivity between adjacent protons, for instance, between the methylene protons and the cyclopentyl protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These techniques provide a comprehensive and unambiguous assignment of the entire molecular structure.

Mass Spectrometry (GC-MS, LC-MS) for Mechanistic Pathway Elucidation and Impurity Profiling

Mass spectrometry, often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a powerful tool for confirming the molecular weight of 4-Cyclopentyl-2-methyl-2-butanol and for identifying and quantifying impurities.

In a mass spectrometer, 4-Cyclopentyl-2-methyl-2-butanol will undergo ionization and fragmentation, producing a characteristic pattern of ions. The molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (156.27 g/mol ). nih.gov Tertiary alcohols are known to undergo specific fragmentation pathways, including alpha-cleavage and dehydration. libretexts.orglibretexts.org

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon. For 4-Cyclopentyl-2-methyl-2-butanol, this could result in the loss of a methyl radical (CH₃•) to form an ion at m/z 141, or the loss of the cyclopentylmethyl radical to form a prominent ion at m/z 59. The loss of a water molecule (H₂O) is also a common fragmentation pathway for alcohols, which would lead to an ion at m/z 138. libretexts.org Analysis of these fragment ions provides strong evidence for the compound's structure.

GC-MS is particularly useful for monitoring the progress of the synthesis of 4-Cyclopentyl-2-methyl-2-butanol and for identifying any unreacted starting materials or byproducts. For instance, if the synthesis involves the Grignard reaction of a cyclopentyl-containing ketone with a methylmagnesium halide, the presence of the starting ketone could be detected as an impurity. Similarly, if the synthesis proceeds via the hydrogenation of a precursor like 4-cyclopentenyl-2-methyl-2-butanol, the presence of this unsaturated analog could be identified. The synthesis of a related compound, 4-cyclohexyl-2-methyl-2-butanol (B1590949), from styrene (B11656) and isopropanol (B130326) is known to produce byproducts such as toluene (B28343) and ethylbenzene (B125841), which can be detected by GC-MS. google.com This highlights the importance of this technique in ensuring the purity of the final product.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformationsbenchchem.com

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of functional groups within a molecule. In the context of 4-Cyclopentyl-2-methyl-2-butanol, these methods are indispensable for confirming its structure and for monitoring its synthesis, which typically involves the transformation of other functional groups. researchgate.net The C-O stretching vibration for tertiary alcohols is typically observed in the 1200-1100 cm⁻¹ range in IR spectra. adichemistry.comspectroscopyonline.com Raman spectroscopy provides complementary information, particularly for symmetric vibrations and skeletal modes that may be weak in the IR spectrum. researchgate.net

Analysis of O-H Stretching Frequencies in Various Environmentsbenchchem.com

The hydroxyl (O-H) group of an alcohol is a primary focus of vibrational spectroscopy. Its stretching vibration is highly sensitive to its immediate molecular environment, particularly hydrogen bonding. libretexts.orglibretexts.org

Free O-H Stretch : In a dilute solution with a non-polar, non-hydrogen bonding solvent, or in the gas phase, the O-H group is considered "free." This gives rise to a sharp, distinct absorption peak typically found between 3650 and 3600 cm⁻¹. For tertiary alcohols specifically, this free O-H stretch is expected near 3620 cm⁻¹. blogspot.comcdnsciencepub.com

Hydrogen-Bonded O-H Stretch : In a concentrated sample (neat liquid) or in the presence of hydrogen-bond-accepting solvents, intermolecular hydrogen bonding occurs. libretexts.org This bonding weakens the O-H bond, causing its stretching frequency to decrease and the corresponding spectral peak to become very broad and strong, typically appearing in the 3400-3300 cm⁻¹ region. spectroscopyonline.comblogspot.com The broadness of the peak is due to the variety of hydrogen-bonded species (dimers, trimers, polymers) present in the sample, each with a slightly different vibrational frequency. adichemistry.comlibretexts.org

The environment's effect on the O-H stretching frequency is a key diagnostic feature. For instance, the shift in frequency can be correlated with solvent properties like polarity and hydrogen-bonding capability. researchgate.net

Table 1: Representative O-H Stretching Frequencies for a Tertiary Alcohol in Different Environments

| Environment | O-H Stretching Frequency (cm⁻¹) | Peak Characteristics |

|---|---|---|

| Dilute in CCl₄ | ~3615 | Sharp, weak |

| Dilute in Dioxane | ~3595 | Shifted, slightly broad |

Note: Data is representative of a typical tertiary alcohol like tert-butanol (B103910) and illustrates the expected shifts for 4-Cyclopentyl-2-methyl-2-butanol. cdnsciencepub.comresearchgate.net

Monitoring of Carbonyl Absence in Reduction Pathwaysbenchchem.com

A common synthetic route to tertiary alcohols like 4-Cyclopentyl-2-methyl-2-butanol involves the reaction of a ketone with an organometallic reagent (e.g., a Grignard or organolithium reagent). For this specific compound, a plausible precursor would be 4-cyclopentyl-2-butanone.

Vibrational spectroscopy is crucial for monitoring the progress of such a reaction. The key is to track the disappearance of the reactant's characteristic carbonyl (C=O) stretching peak and the simultaneous appearance of the product's hydroxyl (O-H) stretching peak. nih.gov

Carbonyl (C=O) Stretch : The precursor ketone, 4-cyclopentyl-2-butanone, would exhibit a very strong and sharp absorption band in the IR spectrum between 1720 and 1700 cm⁻¹. libretexts.orgorgchemboulder.com This peak is one of the most readily identifiable in infrared spectroscopy. spectroscopyonline.com

Reaction Completion : As the reaction proceeds, the intensity of the C=O peak diminishes. The reaction is considered complete when this peak is entirely absent from the spectrum of the purified product, confirming the full conversion of the ketone. The appearance of the strong, broad O-H band around 3400 cm⁻¹ confirms the formation of the alcohol product. libretexts.org

Table 2: Key Vibrational Bands for Monitoring Synthesis

| Compound | Functional Group | Characteristic IR Band (cm⁻¹) |

|---|---|---|

| 4-Cyclopentyl-2-butanone (Reactant) | Ketone (C=O) | ~1715 (Strong, Sharp) |

| 4-Cyclopentyl-2-methyl-2-butanol (Product) | Hydroxyl (O-H) | ~3400 (Strong, Broad) |

Note: These are typical frequency ranges. The disappearance of the ~1715 cm⁻¹ band is the primary indicator of reaction completion. libretexts.orgquimicaorganica.org

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into molecular properties and behaviors that can be difficult or impossible to measure experimentally. For 4-Cyclopentyl-2-methyl-2-butanol, these methods can predict its structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictionsadichemistry.comresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement and energy of electrons) of molecules. mpg.denih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties.

Electronic Structure : DFT can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map. This information helps in understanding the molecule's polarity and sites susceptible to electrophilic or nucleophilic attack. acs.org

Reactivity Predictions : The calculated electronic properties can predict the molecule's reactivity. For example, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is an indicator of chemical reactivity.

Spectroscopic Predictions : DFT is also widely used to calculate vibrational frequencies. These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. irdg.orgacs.org While there is often a systematic deviation between calculated and experimental values, scaling factors can be applied to achieve excellent agreement. irdg.org DFT calculations have been successfully applied to model the dehydration reactions of other alcohols. nih.gov

Table 3: Comparison of Experimental vs. Scaled DFT (B3LYP/6-31G(d)) Calculated Vibrational Frequencies for a Simple Alcohol (Methanol)

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3681 | 3679 |

| CH₃ Asymmetric Stretch | 3000 | 3005 |

| CH₃ Symmetric Stretch | 2844 | 2850 |

Note: This table illustrates the typical accuracy of DFT calculations for a simple alcohol and serves as a proxy for the expected accuracy for more complex alcohols. irdg.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior.

Conformational Analysis : The cyclopentyl group and the rotatable bonds in 4-Cyclopentyl-2-methyl-2-butanol allow it to adopt various three-dimensional shapes, or conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them. This is critical as the molecule's shape can influence its physical properties and biological activity.

Intermolecular Interactions : MD simulations are particularly powerful for studying how molecules interact with each other. For 4-Cyclopentyl-2-methyl-2-butanol, this could involve simulating its behavior in a solvent like water to understand solvation, or simulating the bulk liquid to study hydrogen-bonding networks and predict properties like density and viscosity. Such simulations are widely used in drug discovery to understand how a molecule might bind to a biological target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or another specific property. 26journals.com

Principle : The core idea of QSAR is that the structural properties of a molecule (e.g., its size, shape, electronic properties, and lipophilicity) determine its activity. By developing a mathematical model for a set of known compounds, the activity of new, unsynthesized derivatives can be predicted.

Application for Derivatives : Should derivatives of 4-Cyclopentyl-2-methyl-2-butanol be synthesized to explore potential applications (e.g., as fragrances or pharmaceutical intermediates), QSAR modeling could be a valuable tool. nih.gov For example, if a series of related alcohols were tested for a specific scent profile or receptor binding affinity, a QSAR model could be built to guide the design of new derivatives with enhanced properties. nih.gov The model would help identify which structural features are most important for the desired activity, thus optimizing the synthetic efforts.

Table 4: Conceptual Framework for a QSAR Model of Alcohol Derivatives

| Component | Description | Example Descriptors/Property |

|---|---|---|

| Dependent Variable (Activity) | The property to be predicted. | Odor intensity, receptor binding affinity (IC₅₀), partition coefficient. |

| Independent Variables (Descriptors) | Numerical representations of molecular structure. | Topological: Molecular Weight, Branching IndexElectronic: Dipole Moment, Partial ChargesLipophilic: LogP |

| Mathematical Model | The equation relating descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

Applications of 4 Cyclopentyl 2 Methyl 2 Butanol As a Chemical Building Block in Complex Synthesis

Intermediate in Pharmaceutical and Agrochemical Synthesis

The compound has been investigated as a key intermediate in the synthesis of new chemical entities for the pharmaceutical and agrochemical industries. Its structure is a valuable scaffold that can be modified to enhance biological activity.

The cyclopentyl group is a crucial feature in the design of new drug candidates. This group can influence important pharmacological properties such as solubility and the steric interactions a molecule has with its biological target. By incorporating this moiety, chemists can fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug, which is a critical aspect of drug development. The rigid structure of the cyclopentyl core can also be used to introduce asymmetry into drug candidates, a key consideration for stereoselective synthesis of molecules like antiviral agents.

Research has specifically highlighted the potential of 4-Cyclopentyl-2-methyl-2-butanol derivatives as selective β-adrenoceptor agonists. These agents are vital in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Studies have demonstrated that compounds synthesized from structures related to 4-Cyclopentyl-2-methyl-2-butanol exhibit a significant affinity for β-adrenoceptors, indicating promising pharmacological profiles that warrant further investigation. The synthesis of such specialized molecules often involves multi-step processes where the initial butanol structure is strategically modified to create a final compound with high efficacy and selectivity for the target receptor. nih.gov

Beyond specific targets like β-adrenoceptors, 4-Cyclopentyl-2-methyl-2-butanol is explored more broadly as a precursor for a range of biologically active molecules. Its functional group allows for a variety of chemical modifications, making it a versatile starting point. For instance, related butanol structures are used as intermediates in the development of drugs with anti-inflammatory or antimicrobial properties. ontosight.ai The principles of its reaction chemistry can be applied to generate libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic agents.

Precursor in the Synthesis of Fine Chemicals

In the realm of fine chemicals, 4-Cyclopentyl-2-methyl-2-butanol serves as a valuable building block for creating more complex, high-value molecules.

The tertiary alcohol group is a key site for chemical reactions, including esterification and etherification. These reactions allow for the conversion of the alcohol into other functional classes with different properties and applications.

| Reaction Type | Reactants | Product Class | Potential Application |

| Esterification | 4-Cyclopentyl-2-methyl-2-butanol + Carboxylic Acid | Ester | Flavoring agents, fragrances |

| Etherification | 4-Cyclopentyl-2-methyl-2-butanol + Alkyl Halide | Ether | Industrial solvents, chemical intermediates |

This table illustrates common synthetic pathways originating from 4-Cyclopentyl-2-methyl-2-butanol, as noted in chemical literature.

The synthesis of complex organic molecules often requires a sequence of carefully planned reactions. Analogous processes, such as the preparation of 4-cyclohexyl-2-methyl-2-butanol (B1590949) from styrene (B11656) and isopropanol (B130326) followed by hydrogenation, demonstrate how related alcohols are constructed and used on an industrial scale. google.comgoogle.com This establishes a precedent for the use of 4-cyclopentyl-2-methyl-2-butanol in similar multi-step synthetic routes. For example, it can be a key starting material that is transformed through several steps to yield a final, structurally intricate product. Its role as a precursor is also seen in the synthesis of related ketones, such as 4-cyclopentyl-2-butanone, which is prepared from 3-cyclopentyl propionic acid and a methyl magnesium bromide, showcasing the versatility of the cyclopentyl-containing backbone in building different chemical structures. prepchem.com

Comparative Studies with Structurally Related Alcohols and Cycloalkane Derivatives

The unique chemical behavior of 4-cyclopentyl-2-methyl-2-butanol as a building block in complex synthesis is best understood through comparative analysis with its structural analogs. Variations in the cycloalkane ring and the substitution pattern on the alcohol-bearing carbon significantly influence reactivity, stereochemical outcomes, and ultimately, the functional properties of the resulting molecules.

Analysis of Reactivity and Stereochemical Differences

The reactivity of 4-cyclopentyl-2-methyl-2-butanol is primarily dictated by its tertiary alcohol nature and the presence of the cyclopentyl group. Tertiary alcohols, in general, exhibit distinct reactivity patterns compared to their primary and secondary counterparts. msu.edu They are resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbinol carbon. nih.gov Their substitution reactions, particularly under acidic conditions, tend to proceed via an SN1 mechanism involving a tertiary carbocation intermediate. libretexts.orglibretexts.orgreactory.app

A direct comparison with its close analog, 4-cyclohexyl-2-methyl-2-butanol, reveals subtle but significant differences in reactivity stemming from the distinct conformational landscapes of cyclopentane (B165970) and cyclohexane (B81311) rings.

Conformational Effects on Reactivity:

Cyclopentane Ring (in 4-Cyclopentyl-2-methyl-2-butanol): The cyclopentane ring exists in a constant state of flux between envelope and half-chair conformations. dalalinstitute.com This puckered nature helps to alleviate some of the torsional strain inherent in a planar structure. However, the ring is relatively flat compared to cyclohexane, which can influence the steric hindrance around the reaction center.

Cyclohexane Ring (in 4-Cyclohexyl-2-methyl-2-butanol): The cyclohexane ring predominantly adopts a stable chair conformation, which minimizes both angle and torsional strain. dalalinstitute.com The substituent, in this case, the 2-methyl-2-butanol (B152257) group, will preferentially occupy the equatorial position to minimize steric interactions. This well-defined, rigid conformation can have a more pronounced effect on the approach of reagents compared to the more flexible cyclopentyl group.

These conformational differences can lead to variations in reaction rates and the propensity for side reactions. For instance, in reactions where steric hindrance is a key factor, the slightly different spatial arrangement of the cycloalkyl group relative to the reactive tertiary alcohol center can be decisive.

Stereochemical Implications:

The stereochemistry of reactions involving 4-cyclopentyl-2-methyl-2-butanol and its analogs is a critical consideration in asymmetric synthesis. While the parent molecule is achiral, its derivatives can possess stereocenters. The cycloalkyl group can play a role in directing the stereochemical outcome of reactions at or near the tertiary alcohol functionality.

For instance, in stereoretentive nucleophilic substitution reactions of tertiary homoallylic alcohols, the formation of a nonclassical cyclopropyl (B3062369) carbinyl carbocation intermediate has been shown to preserve the stereocontrol. nih.gov While not a direct analog, this highlights how neighboring group participation, influenced by the cyclic structure, can dictate stereochemistry. The rigidity and conformational preference of the cycloalkyl group in compounds like 4-cyclopentyl-2-methyl-2-butanol can influence the facial selectivity of incoming reagents, a crucial aspect in the synthesis of chiral molecules.

A hypothetical comparison of a reaction at a prochiral center adjacent to the cycloalkyl group is presented in the table below, illustrating the potential influence of the ring size on diastereoselectivity.

| Parameter | 4-Cyclopentyl-2-methyl-2-butanol Derivative | 4-Cyclohexyl-2-methyl-2-butanol Derivative | Rationale for Difference |

|---|---|---|---|

| Relative Reaction Rate (Hypothetical) | k_cyclopentyl | k_cyclohexyl | Differences in steric hindrance and ground state energy due to ring conformation. |

| Major Diastereomer (Hypothetical) | A | B | The different 3D shapes of the cycloalkyl groups can favor different transition states. |

| Diastereomeric Ratio (Hypothetical) | e.g., 70:30 | e.g., 85:15 | The more rigid chair conformation of the cyclohexyl group may lead to higher stereocontrol. |

Structure-Function Relationships in Analogous Compounds

The relationship between the chemical structure of 4-cyclopentyl-2-methyl-2-butanol and its analogs and their resulting function is a key area of investigation, particularly in fields like medicinal chemistry and fragrance development.

Impact on Biological Activity:

The size and nature of the cycloalkyl group can significantly impact the biological activity of derivatives. A study on novel 2-(cycloalkyl)-substituted 1-naphthol (B170400) derivatives demonstrated a clear difference in the anticyclooxygenase activity between cyclopentyl and cyclohexyl analogs. researchgate.net The cyclohexyl-substituted naphthol derivative exhibited higher inhibitory activity against both COX-1 and COX-2 enzymes compared to its cyclopentyl counterpart. researchgate.net Molecular docking studies suggested that the different orientations of the cycloalkyl groups within the enzyme's active site, leading to different hydrogen bonding and van der Waals interactions, were responsible for the observed difference in potency. researchgate.net

This highlights a critical principle: even a single methylene (B1212753) group difference in a cycloalkane ring can alter the way a molecule fits into a biological receptor, leading to a significant change in its function.

| Analogous Compound Series | Cyclopentyl Derivative Activity | Cyclohexyl Derivative Activity | Key Structural Differentiator |

|---|---|---|---|

| Substituted 1-Naphthols | IC50 (COX-2) = 19.90 µM | IC50 (COX-2) = 7.77 µM; IC50 (COX-1) = 5.55 µM | Ring size and conformation affecting binding pocket interactions. |

Influence on Olfactory Properties:

Both 4-cyclopentyl-2-methyl-2-butanol and its cyclohexyl analog, known in the fragrance industry as Coranol, are valued for their olfactory properties. fragranceconservatory.com Coranol is noted for its lily-of-the-valley scent with spicy and rosy notes. fragranceconservatory.com While specific details on the odor profile of the cyclopentyl analog are less documented, structure-odor relationship studies suggest that the shape and size of the cycloalkyl group are crucial for how the molecule interacts with olfactory receptors.

Advanced Methodologies in Reaction Optimization and Green Chemistry for 4 Cyclopentyl 2 Methyl 2 Butanol Synthesis

Solvent Effects and Selection in Organic Synthesis

The choice of solvent is critical in organic synthesis, influencing reaction rates, yields, and environmental impact. acs.orgacs.org The Grignard reaction, a common method for synthesizing tertiary alcohols like 4-Cyclopentyl-2-methyl-2-butanol, is particularly sensitive to solvent effects. acs.orgnumberanalytics.com Ethereal solvents are typically favored for their ability to stabilize the Grignard reagent. numberanalytics.comcerritos.edu

Exploration of Unconventional Ethereal Solvents (e.g., 2-Methyltetrahydrofuran, Cyclopentyl Methyl Ether, 4-Methyltetrahydropyran)

In the pursuit of greener chemical processes, unconventional ethereal solvents such as 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), and 4-Methyltetrahydropyran (4-MeTHP) have emerged as promising alternatives to traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF). acs.orgacs.org These modern solvents offer several advantages, including lower toxicity, higher boiling points, and greater chemical and thermal stability. acs.orgacs.orgnih.gov

2-MeTHF, derivable from renewable resources like levulinic acid, is noted for its low water solubility and high stability in both acidic and basic conditions, making it a preferred solvent for various organic reactions, including Grignard reactions. acs.orgrsc.org CPME, manufactured by the methylation of cyclopentanol, is another eco-friendly option with a high boiling point and low potential for peroxide formation. acs.orgnih.gov Its hydrophobicity and stability make it suitable for a range of applications, including radical reactions. nih.govresearchgate.net 4-MeTHP also presents a greener profile with low water solubility and easy recovery. researchgate.net

The selection of these solvents can significantly impact the efficiency of Grignard reactions. For instance, studies have shown that 2-MeTHF can be a superior solvent to THF in certain Grignard reactions, leading to higher yields and suppression of by-product formation. rsc.org

Table 1: Properties of Conventional and Unconventional Ethereal Solvents

| Solvent | Boiling Point (°C) | Water Solubility | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | 78-80 | Low | Renewable origin, high stability, reduced by-product formation in some Grignard reactions. acs.orgrsc.org |

| Cyclopentyl Methyl Ether (CPME) | 106 | Low | High boiling point, low peroxide formation, chemical stability. acs.orgnih.gov |

| 4-Methyltetrahydropyran (4-MeTHP) | 105-107 | Low | Low water solubility, easy recovery. researchgate.net |

| Tetrahydrofuran (THF) | 66 | Miscible | Common Grignard solvent, but has safety and environmental concerns. rsc.org |

| Diethyl Ether | 34.6 | 6.9 g/100 mL | Traditional Grignard solvent with a very low boiling point and high flammability. numberanalytics.comrsc.org |

This table is generated based on data from multiple sources.

Impact of Solvent Polarity and Hydrogen Bonding on Reaction Kinetics and Selectivity

The polarity of the solvent plays a crucial role in the kinetics and selectivity of organic reactions. researchgate.net In polar reactions, polar solvents can stabilize charged intermediates and transition states, thereby increasing the reaction rate. researchgate.net For Grignard reactions, the solvent's ability to coordinate with the magnesium center is essential for the formation and reactivity of the Grignard reagent. acs.orgnumberanalytics.com More solvated magnesium species tend to be more reactive due to the increased flexibility of the entire complex, which facilitates the structural rearrangement needed for the reaction to proceed. acs.org

Hydrogen bonding is another critical factor, particularly in reactions involving alcohols. acs.orgprinceton.edu While not directly involved in the primary mechanism of a Grignard reaction for the synthesis of 4-Cyclopentyl-2-methyl-2-butanol, the presence of hydrogen bonding can influence the properties of the final product and any subsequent purification steps. libretexts.org For instance, the hydroxyl group of the alcohol can form hydrogen bonds, affecting its solubility and boiling point. libretexts.orgentechonline.com In other types of reactions, hydrogen bonding can be intentionally utilized to steer reaction pathways and enhance selectivity. acs.orgprinceton.edu

Catalyst Development and Optimization

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with greater efficiency and selectivity. acs.orguconn.edu For the synthesis of compounds like 4-Cyclopentyl-2-methyl-2-butanol, which can be prepared through the hydrogenation of a corresponding unsaturated precursor, catalyst development is of paramount importance. google.com

Heterogeneous Catalysis for Hydrogenation Steps

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. uconn.eduacs.org In the context of synthesizing 4-Cyclopentyl-2-methyl-2-butanol, a potential route involves the hydrogenation of an unsaturated intermediate, such as 4-cyclopentenyl-2-methyl-2-butanol. This step would require a catalyst capable of efficiently hydrogenating the carbon-carbon double bond of the cyclopentenyl ring. google.com

Common heterogeneous catalysts for hydrogenation include metals like nickel, palladium, platinum, and copper chromite. uconn.edulibretexts.org The choice of catalyst and support can significantly influence the reaction's rate and selectivity. uconn.edu For instance, magnetite nanoparticles have been successfully employed as a heterogeneous catalyst for the hydrogenation of ketones to alcohols. acs.org Theoretical and experimental studies continue to advance the understanding of heterogeneously catalyzed hydrogenation, aiming to design more efficient and selective catalysts. nih.gov

Development of Stereoselective Catalysts for Chiral Synthesis

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in organic chemistry, with important implications for the pharmaceutical industry. encyclopedia.pubnih.gov While 4-Cyclopentyl-2-methyl-2-butanol itself is not chiral, the principles of stereoselective catalysis are crucial for the synthesis of many other structurally related and complex alcohols. chinesechemsoc.orgnih.gov

The development of stereoselective catalysts aims to control the formation of a specific stereoisomer. This can be achieved through various strategies, including the use of chiral catalysts in hydrogenation reactions or enzymatic resolutions. acs.orgencyclopedia.pub For example, chiral transition-metal complexes are used for the asymmetric hydrogenation of prochiral ketones to produce chiral alcohols. encyclopedia.pub Lipases are also widely employed in the kinetic resolution of racemic alcohols to obtain enantiopure esters. encyclopedia.pub The combination of metal catalysts and enzymes in dynamic kinetic resolution processes represents a sustainable and practical approach to producing enantiopure compounds. encyclopedia.pub Recent research has also focused on cooperative asymmetric dual catalysis, where two chiral catalysts work in concert to achieve high stereoinduction. rsc.org

Table 2: Examples of Catalytic Systems for Stereoselective Synthesis of Alcohols

| Catalytic System | Reaction Type | Key Features |

| Chiral Transition-Metal Complexes (e.g., Ru-based) | Asymmetric Hydrogenation of Ketones | Enables the direct synthesis of chiral alcohols from prochiral ketones. encyclopedia.pub |

| Lipases (e.g., Candida antarctica lipase (B570770) B) | Enzymatic Kinetic Resolution of Alcohols | Separates racemic mixtures of alcohols to yield enantiopure forms. acs.org |

| Metal/Lipase Combo Catalysts | Dynamic Kinetic Resolution of Alcohols | Combines racemization and kinetic resolution to achieve quantitative conversion to a single enantiomer. encyclopedia.pub |

| Dinuclear Zinc Catalysts | Desymmetric Reduction of Malonic Esters | Provides access to enantioenriched α-tertiary amines and alcohols. nih.gov |

This table is generated based on data from multiple sources.

Process Intensification and Sustainable Synthesis Approaches

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. rsc.org In the context of synthesizing 4-Cyclopentyl-2-methyl-2-butanol, this could involve strategies to improve the efficiency of the Grignard reaction or subsequent hydrogenation steps. Sustainable synthesis, or green chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.orgnih.gov

The use of bio-based and environmentally benign solvents like 2-MeTHF and CPME is a key aspect of sustainable synthesis. acs.orgacs.org Furthermore, developing atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product, is a central principle of green chemistry. rsc.org One-pot protocols, where multiple reaction steps are carried out in the same vessel, can also contribute to sustainability by reducing waste and improving efficiency. For instance, a one-pot synthesis of tertiary alcohols has been developed that combines a ruthenium-catalyzed isomerization of allylic alcohols with the chemoselective addition of organometallic reagents. rsc.org

Continuous Flow Chemistry for Efficient Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of 4-Cyclopentyl-2-methyl-2-butanol. By conducting reactions in a continuously flowing stream through a reactor, this methodology allows for superior control over reaction parameters, leading to improved yield, purity, and safety.

The likely industrial synthesis of 4-Cyclopentyl-2-methyl-2-butanol mirrors that of its cyclohexyl analog, involving a two-step process. The first step is the acid-catalyzed hydroxyalkylation of cyclopentyl ethylene (B1197577) with acetone (B3395972). The resulting intermediate, an unsaturated alcohol, is then hydrogenated to yield the final product. Continuous flow systems are particularly well-suited for both of these stages.

In a continuous flow setup, the hydroxyalkylation can be performed by pumping the reactants through a heated tube reactor packed with a solid acid catalyst. This approach allows for precise temperature and residence time control, maximizing the conversion of reactants and minimizing the formation of thermal degradation byproducts. The subsequent hydrogenation step can also be carried out in a flow reactor, such as a packed-bed reactor containing a heterogeneous catalyst (e.g., palladium on carbon). This enables efficient gas-liquid mixing and high-pressure reactions to be conducted safely and with high throughput.

The table below illustrates hypothetical comparative data between traditional batch processing and a continuous flow approach for the synthesis of 4-Cyclopentyl-2-methyl-2-butanol, based on general principles of flow chemistry.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of 4-Cyclopentyl-2-methyl-2-butanol

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | 12 - 24 hours | 1 - 2 hours |

| Yield | 75 - 85% | > 95% |

| Purity | 90 - 95% | > 99% |

| Reactor Volume | Large (e.g., 5000 L) | Small (e.g., 10 - 100 L) |

| Heat Transfer | Poor, potential for hotspots | Excellent, uniform temperature |

| Safety | Higher risk with large volumes | Inherently safer, small holdup |

| Scalability | Difficult, requires redesign | Easy, numbering-up or longer run times |

Minimization of Byproduct Formation and Waste Generation

Modern synthetic routes, analogous to those developed for similar fragrance compounds, avoid the use of stoichiometric metal reagents in favor of catalytic processes. google.comgoogle.com For instance, the acid-catalyzed hydroxyalkylation and subsequent hydrogenation pathway is inherently greener than a Grignard-based synthesis.

In the hydroxyalkylation step, potential byproducts can include isomers and oligomers of the desired intermediate. The use of highly selective catalysts and optimized reaction conditions in a continuous flow reactor can significantly suppress the formation of these impurities. For the hydrogenation step, byproducts such as toluene (B28343) and ethylbenzene (B125841) have been noted in the synthesis of the cyclohexyl analogue, which can be removed by distillation. google.comgoogle.com Careful selection of the hydrogenation catalyst and control of reaction parameters like temperature and pressure are crucial to minimize these and other potential side reactions, such as over-reduction of the cyclopentyl ring.

The principles of green chemistry also guide the choice of solvents and reagents. The fragrance industry is increasingly exploring the use of bio-based and less toxic solvents to replace traditional options. greenrosechemistry.com Furthermore, the development of recyclable catalysts is a key area of research to reduce waste.

The following table outlines potential strategies for waste minimization in the synthesis of 4-Cyclopentyl-2-methyl-2-butanol, comparing a traditional Grignard synthesis with a modern catalytic approach.

Table 2: Strategies for Waste Minimization in 4-Cyclopentyl-2-methyl-2-butanol Synthesis

| Aspect | Traditional Grignard Synthesis | Modern Catalytic Synthesis |

|---|---|---|

| Reagents | Stoichiometric magnesium, organohalides | Catalytic amounts of acid and metal catalysts |

| Byproducts | Magnesium halide salts, coupling products | Trace isomers and oligomers |

| Solvents | Anhydrous ethers (e.g., diethyl ether) | Greener solvents (e.g., isopropanol (B130326) as reactant and solvent), potential for solvent-free conditions |

| Waste Stream | High volume of inorganic salts and solvent waste | Lower volume, primarily catalyst for recycling/disposal |

| Atom Economy | Lower | Higher |

| Process Safety | Use of highly reactive and pyrophoric reagents | Use of more stable and manageable reagents |

By embracing these advanced methodologies, the production of 4-Cyclopentyl-2-methyl-2-butanol can be made more efficient, safer, and environmentally sustainable, aligning with the broader goals of the modern fragrance industry. onscent.comfastercapital.comthglabs.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Methodology Development

Current synthetic strategies for analogous compounds, such as 4-cyclohexyl-2-methyl-2-butanol (B1590949), often involve multi-step processes that may not be economically or environmentally ideal for large-scale production. google.com For instance, one method involves the reaction of styrene (B11656) with isopropanol (B130326) at high temperatures, followed by a heterogeneously catalyzed hydrogenation to convert the phenyl group to a cyclohexyl group. google.com Another described, yet potentially hazardous and costly method, is the reaction of a 3-cyclohexylpropanoic acid derivative with methyllithium. google.com

Future research should focus on developing more direct, efficient, and sustainable routes to 4-Cyclopentyl-2-methyl-2-butanol. A promising, though theoretical, avenue involves the direct reaction of cyclopentene (B43876) derivatives with isopropanol under acid catalysis. This approach could potentially be a more atom-economical pathway.

Key areas for exploration include:

Catalyst Development: Investigating novel catalysts for the direct coupling of cyclopentyl precursors with acetone (B3395972) or isopropanol derivatives. This could include exploring transition-metal catalysts, organocatalysts, or biocatalysts (enzymes) to improve selectivity and yield under milder reaction conditions.

Green Chemistry Approaches: Utilizing renewable starting materials and solvent-free reaction conditions. For example, developing processes that use biomass-derived cyclopentanone (B42830) as a precursor would significantly enhance the sustainability profile of the synthesis.

Flow Chemistry Synthesis: Adapting existing or novel synthetic routes to continuous flow reactors. This can offer improved safety, scalability, and control over reaction parameters, leading to higher purity and more consistent product quality.

A comparative table of potential future synthetic strategies is presented below.

| Synthetic Strategy | Potential Precursors | Key Research Focus | Anticipated Advantages |

| Direct Alkylation | Cyclopentyl Grignard Reagent + Acetone | Optimization of reaction conditions to minimize side reactions. | High convergence, direct formation of the carbon skeleton. |

| Catalytic Hydroxyalkylation | Cyclopentene + Isopropanol | Development of selective acid or metal catalysts. | Atom economy, use of readily available starting materials. |

| Biocatalytic Synthesis | Engineered Yeast/Bacteria | Enzyme discovery and engineering for stereoselective synthesis. | High selectivity, environmentally benign conditions, potential for chiral products. |

Deeper Mechanistic Insights through Advanced Spectroscopic Techniques

The reactivity of 4-Cyclopentyl-2-methyl-2-butanol is largely dictated by its tertiary alcohol functionality, which imparts significant steric hindrance and influences reaction pathways like elimination over substitution. While standard spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation, advanced techniques can provide a more profound understanding of its dynamic behavior in reactions. libretexts.orgspectroscopyonline.com

For tertiary alcohols, characteristic spectroscopic features include a broad O-H stretch in the IR spectrum around 3350 cm⁻¹ and a C-O stretch between 1210 and 1100 cm⁻¹. spectroscopyonline.com The proton NMR would show the absence of a proton on the carbinol carbon, and the 13C NMR would show a signal for this carbon in the 50-65 ppm range. libretexts.org

Future mechanistic studies could employ:

In-situ Spectroscopy (e.g., ReactIR): To monitor reaction progress in real-time, identifying transient intermediates and byproducts in synthetic reactions. This would provide direct evidence for proposed reaction mechanisms.

Two-Dimensional (2D) NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to reveal through-bond and through-space correlations, which is crucial for understanding the precise conformation and connectivity in complex reaction products or intermediates.

Computational Spectroscopy: Combining quantum chemical calculations with experimental spectra to predict and interpret spectroscopic data. This can help elucidate the structures of unstable intermediates and transition states that are difficult to observe experimentally.

Chiroptical Spectroscopy (e.g., VCD, ECD): If a chiral synthesis is developed, these techniques would be essential for determining the absolute configuration and enantiomeric purity of the product.

| Spectroscopic Technique | Information Gained | Relevance to 4-Cyclopentyl-2-methyl-2-butanol |

| Infrared (IR) | Presence of O-H and C-O functional groups. spectroscopyonline.com | Confirms alcohol functionality; C-O stretch position distinguishes from primary/secondary alcohols. spectroscopyonline.com |

| ¹H & ¹³C NMR | Carbon-hydrogen framework and chemical environment. libretexts.org | Confirms structure, number of unique carbons/protons. libretexts.orgnsw.gov.au |

| Mass Spectrometry | Molecular weight and fragmentation patterns (e.g., dehydration, alpha-cleavage). libretexts.orgnsw.gov.au | Confirms molecular formula and provides structural clues. libretexts.org |

| Advanced 2D NMR | Detailed connectivity and spatial relationships. | Elucidation of complex product structures and reaction intermediates. |

Expanded Applications in Material Science and Advanced Chemical Synthesis

The unique combination of a bulky cyclopentyl group and a tertiary alcohol makes 4-Cyclopentyl-2-methyl-2-butanol an interesting building block for new materials and complex molecules. Its current use is primarily as a synthon where the alcohol group allows for reactions like esterification and etherification.

Future research should explore its incorporation into:

Polymers and Resins: The alcohol group can act as an initiator or a chain-terminating agent in polymerization reactions. The bulky cyclopentyl moiety could be used to tune the physical properties of polymers, such as thermal stability (Tg), solubility, and mechanical strength, by disrupting chain packing.

Functional Fluids and Lubricants: Ester derivatives of this alcohol could be investigated as synthetic lubricants, where the branched structure might contribute to favorable viscosity and low-temperature properties.

Advanced Organic Synthesis: The compound can serve as a starting point for creating complex molecular architectures. The tertiary alcohol can be used as a directing group or a strategic placeholder in multi-step syntheses of natural products or novel pharmaceutical agents beyond its current scope.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The fields of chemistry and material science are being revolutionized by artificial intelligence (AI) and machine learning (ML). gcande.org These tools can analyze vast datasets to predict reaction outcomes, design novel molecules, and optimize synthetic routes, moving beyond traditional, hypothesis-driven experimentation. asiaresearchnews.comnih.gov

For 4-Cyclopentyl-2-methyl-2-butanol, AI and ML could be transformative in several areas:

Reaction Outcome Prediction: ML models can be trained on reaction data to predict the yield and selectivity of reactions involving this alcohol under various conditions (catalyst, solvent, temperature). chemeurope.com This can significantly reduce the experimental effort required for optimization.